Product packaging for N-(4-methoxyphenyl)-N'-pentanoylthiourea(Cat. No.:)

N-(4-methoxyphenyl)-N'-pentanoylthiourea

Cat. No.: B399138
M. Wt: 266.36g/mol
InChI Key: YYIMXLVLIXIOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-N'-pentanoylthiourea is a chemical reagent of interest in early-stage discovery research for the development of novel therapeutic and investigative agents. This compound features a hybrid structure, combining a 4-methoxyphenyl group with a pentanoylthiourea backbone. While specific biological data for this compound is not available, research on closely related analogs provides strong indications of its potential research value. For instance, structurally similar N-(4-methoxyphenyl) amide derivatives have demonstrated promising anthelmintic activity in vitro against the nematode Toxocara canis , affecting parasite viability in a time- and concentration-dependent manner while showing a favorable cytotoxicity profile . Furthermore, other N-(4-methoxyphenyl) derivatives have been investigated for their antimelanogenic properties, inhibiting cellular melanin content and tyrosinase activity in B16F0 cells, which suggests potential applications in dermatological research . The thiourea functional group present in this compound is often associated with diverse biological activities; recent studies on N-(4-methoxyphenyl)-N'-methyl thiourea have explored its in silico anticancer activity and interactions with biological targets, highlighting the research relevance of this chemical motif . The compound's structure aligns with excellent drug-likeness parameters observed in its analogs, including high gastrointestinal absorption and adherence to key pharmaceutical filters, making it a compelling candidate for further investigative work . Researchers can utilize this reagent as a building block in medicinal chemistry, a candidate for high-throughput screening, or a starting point for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2S B399138 N-(4-methoxyphenyl)-N'-pentanoylthiourea

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36g/mol

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]pentanamide

InChI

InChI=1S/C13H18N2O2S/c1-3-4-5-12(16)15-13(18)14-10-6-8-11(17-2)9-7-10/h6-9H,3-5H2,1-2H3,(H2,14,15,16,18)

InChI Key

YYIMXLVLIXIOLN-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Thiourea Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Structural Notes Reference ID
N-(4-Methoxyphenyl)-N'-pentanoylthiourea R1: 4-methoxyphenyl; R2: pentanoyl C13H17N3O2S 295.36 g/mol Syn–anti configuration common in thioureas Inferred
N-Benzoyl-N′-4-cyanophenylthiourea (I) R1: benzoyl; R2: 4-cyanophenyl C15H11N3OS 289.33 g/mol Nitro/cyano groups enhance electroactivity
N-(4-Methoxyphenyl)piperazin-ium salts R1: 4-methoxyphenyl; R2: benzoate Variable Variable Chair conformation of piperazine ring
N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide (H10) R1: benzamide; R2: 4-methoxyphenyl C15H14N2O2S 298.35 g/mol High antioxidant activity (87.7% inhibition)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano in ) increase electrochemical reactivity, while electron-donating groups (e.g., methoxy in ) enhance antioxidant activity.
  • Conformational Stability : Piperazine rings in salts adopt chair conformations, stabilizing ionic interactions . Thioureas often exhibit syn–anti configurations, influencing hydrogen-bonding networks .

Table 2: Bioactivity Profiles of Thiourea Derivatives

Compound Name Biological Activity Efficacy/IC50 Toxicity Notes Reference ID
N-(4-Methoxyphenyl)pentanamide Anthelmintic (vs. albendazole) Comparable efficacy Lower toxicity than albendazole
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Cardioprotective Superior to Levocarnitine Not reported
H10 (N-{[(4-Methoxyphenyl)amino]carbonothioyl}benzamide) Antioxidant 87.7% inhibition No significant toxicity
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Antiviral (broad-spectrum) Enhanced activity Reduced side effects

Key Observations :

  • Anthelmintic Activity : The 4-methoxyphenyl group contributes to reduced toxicity while maintaining efficacy, as seen in .
  • Antioxidant and Cardioprotective Effects : Methoxy-substituted thioureas (e.g., H10 ) and thiazolyl-hydrazines show high bioactivity, likely due to radical-scavenging capabilities and improved membrane interactions.
  • Structural Modifications : Adding fluorinated or heterocyclic moieties (e.g., furan in ) enhances target specificity and pharmacokinetics.

Pharmacokinetic and Drug-Likeness Comparisons

Table 3: Drug-Likeness and Physicochemical Properties

Compound Name LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Drug-Likeness Score Reference ID
This compound ~3.2 (predicted) 2 4 Moderate Inferred
N-Benzoyl-N′-4-cyanophenylthiourea (I) 2.8 2 5 High
N-(4-Methoxyphenyl)piperazin-ium salts Variable 3–4 5–6 Low (ionic nature)

Key Observations :

  • Drug-Likeness: Cyanophenyl derivatives score higher due to balanced LogP and hydrogen-bonding capacity, aligning with Lipinski’s rules.

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